molecular formula C11H7ClF3N3O2S B15132340 Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate

Cat. No.: B15132340
M. Wt: 337.71 g/mol
InChI Key: GMZWBAYJLXMMQD-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a pyridine ring, and an isothiazole ring, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the pyridine and isothiazole intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with various reagents to introduce the amino and carboxylate groups . The reaction conditions often require controlled temperatures and the use of solvents like MIBK (methyl isobutyl ketone) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potentially hazardous nature of some reagents and intermediates involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups onto the pyridine or isothiazole rings .

Mechanism of Action

The mechanism by which Methyl 4-amino-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)isothiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H7ClF3N3O2S

Molecular Weight

337.71 g/mol

IUPAC Name

methyl 4-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-thiazole-5-carboxylate

InChI

InChI=1S/C11H7ClF3N3O2S/c1-20-10(19)9-6(16)8(18-21-9)7-5(12)2-4(3-17-7)11(13,14)15/h2-3H,16H2,1H3

InChI Key

GMZWBAYJLXMMQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=C(C=C(C=N2)C(F)(F)F)Cl)N

Origin of Product

United States

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